methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the ethoxycarbonyl, fluoro, and carboxylate groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzothiazine precursor, which undergoes a series of functional group transformations to introduce the ethoxycarbonyl and fluoro substituents. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoro and ethoxycarbonyl groups can enhance its binding affinity and specificity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-(methoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 4-[3-(ethoxycarbonyl)phenyl]-7-chloro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate
Uniqueness
Methyl 4-[3-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide stands out due to the specific combination of functional groups that confer unique chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the ethoxycarbonyl group contributes to its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-(3-ethoxycarbonylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO6S/c1-3-27-18(22)12-5-4-6-14(9-12)21-11-17(19(23)26-2)28(24,25)16-10-13(20)7-8-15(16)21/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBAOLIZWCKYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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